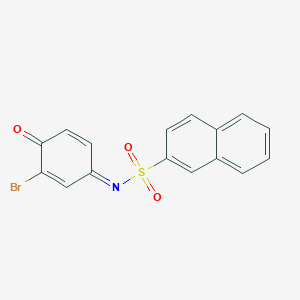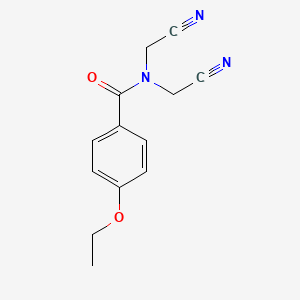
N'-(2-methoxybenzylidene)-1H-indole-7-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-methoxybenzylidene)-1H-indole-7-carbohydrazide is a compound of interest within the realm of organic chemistry, particularly in the context of synthesizing compounds with potential biological activity. Its study encompasses synthesis methodologies, structural elucidation, and the examination of its physical and chemical properties.
Synthesis Analysis
The synthesis of compounds structurally similar to this compound typically involves condensation reactions between carbohydrazides and aldehydes. For example, the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves an acid-catalyzed reaction of triazole-carbohydrazide with methoxybenzaldehyde under reflux in ethanol (Alotaibi et al., 2018).
Molecular Structure Analysis
Structural elucidation is often achieved through spectroscopic methods, including infrared (IR), nuclear magnetic resonance (NMR), mass spectroscopy, and single-crystal X-ray diffraction, providing insights into the molecular geometry and confirmation of the synthesized compounds (Alotaibi et al., 2018).
Chemical Reactions and Properties
Reactivity studies involving similar compounds have highlighted the role of the hydrazone moiety in facilitating nucleophilic addition reactions, as well as the potential for participating in complex formation with metals, which could be indicative of the chemical behavior of this compound (Sang et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the compound's behavior under various conditions. These properties are typically investigated through a combination of experimental techniques, including thermal analysis and X-ray crystallography (Zhu & Qiu, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemical entities, stability under different conditions, and potential for forming derivatives or complexes, are central to comprehending the compound's utility and potential applications. Detailed studies on related compounds suggest varied reactivity patterns that could extend to this compound, depending on the functional groups present and the reaction conditions employed (Jones et al., 1991).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-15-8-3-2-5-13(15)11-19-20-17(21)14-7-4-6-12-9-10-18-16(12)14/h2-11,18H,1H3,(H,20,21)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRZXJDLVXHQBM-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC=CC3=C2NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC3=C2NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5606713.png)
![ethyl 7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5606717.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide](/img/structure/B5606720.png)

![2-amino-1-(2-aminoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5606740.png)
![methyl 4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5606747.png)
![N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B5606755.png)
![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide](/img/structure/B5606756.png)
![3-chloro-1-(4-chlorophenyl)-4-[(3-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5606773.png)
![1-[(1H-benzimidazol-2-ylthio)methyl]-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5606780.png)

![methyl 2-({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)benzoate](/img/structure/B5606808.png)
![(4aR*,7aS*)-1-methyl-4-[2-(1H-pyrazol-1-yl)benzoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5606813.png)
